CTB

Übersicht

Beschreibung

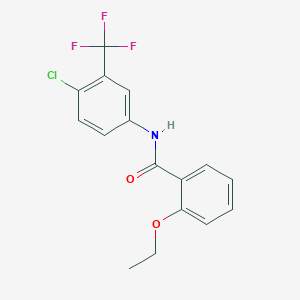

Die Verbindung, bekannt als N-(4-Chlor-3-trifluormethyl-phenyl)-2-ethoxy-benzamid, allgemein als CTB bezeichnet, ist ein niedermolekularer Aktivator des Histon-Acetyltransferase-Enzyms p300. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Chromatin-Acetylierung zu modulieren, die eine entscheidende Rolle bei der Genexpressionsregulation spielt, großes Interesse geweckt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Chlor-3-trifluormethyl-phenyl)-2-ethoxy-benzamid beinhaltet typischerweise die Reaktion von 4-Chlor-3-trifluormethylanilin mit 2-Ethoxybenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Säulenchromatographie gereinigt, um die gewünschte Verbindung mit hoher Reinheit zu erhalten .

Industrielle Produktionsverfahren

Im industriellen Maßstab folgt die Produktion von N-(4-Chlor-3-trifluormethyl-phenyl)-2-ethoxy-benzamid ähnlichen Synthesewegen, jedoch mit optimierten Reaktionsbedingungen, um die Ausbeute zu erhöhen und die Produktionskosten zu senken. Die Verwendung von Durchflussreaktoren und automatisierten Reinigungssystemen sind gängige Praktiken, um eine effiziente großtechnische Produktion zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-Chlor-3-trifluormethyl-phenyl)-2-ethoxy-benzamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Ethoxypositionen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylformamid (DMF) für nukleophile Substitution.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Carbonsäuren.

Reduktion: Bildung von Aminen und Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlor-3-trifluormethyl-phenyl)-2-ethoxy-benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zum Studium der Chromatin-Acetylierung und Genexpression verwendet.

Biologie: In der Zellbiologie eingesetzt, um die Rolle der Histon-Acetylierung bei zellulären Prozessen zu untersuchen.

Medizin: Potenzieller Therapeutikum zur Behandlung von Krankheiten im Zusammenhang mit epigenetischer Dysregulation, wie Krebs und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Aktivierung des Histon-Acetyltransferase-Enzyms p300. Diese Aktivierung führt zur Acetylierung von Histonproteinen, was zur Entspannung der Chromatinstruktur und zur anschließenden Aktivierung der Gentranskription führt. Die molekularen Ziele umfassen Histonproteine und andere Transkriptionsfaktoren, die an der Genregulation beteiligt sind .

Wirkmechanismus

The compound exerts its effects by activating the histone acetyltransferase enzyme p300. This activation leads to the acetylation of histone proteins, resulting in the relaxation of chromatin structure and subsequent activation of gene transcription. The molecular targets include histone proteins and other transcription factors involved in gene regulation .

Vergleich Mit ähnlichen Verbindungen

N-(4-Chlor-3-trifluormethyl-phenyl)-2-ethoxy-benzamid ist aufgrund seiner hohen Spezifität und Potenz als p300-Aktivator einzigartig. Ähnliche Verbindungen umfassen:

N-(4-Chlor-3-trifluormethyl-phenyl)-2-ethoxy-benzamid-Analoga: Diese Verbindungen haben ähnliche Strukturen, unterscheiden sich aber in ihren Substituenten, was ihre Aktivität und Spezifität beeinflusst.

Histon-Deacetylase-Inhibitoren: Verbindungen wie Trichostatin A und Vorinostat, die die Entfernung von Acetylgruppen von Histonen hemmen und so die Acetylierungsniveaus erhöhen.

Eigenschaften

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO2/c1-2-23-14-6-4-3-5-11(14)15(22)21-10-7-8-13(17)12(9-10)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZSNHARVUYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016272 | |

| Record name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451491-47-7 | |

| Record name | N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

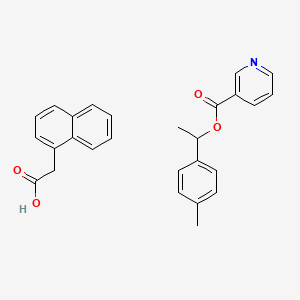

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)

![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)